molecular formula C₃¹³C₄H₁₇O₃PS₂ B1157177 Phorate Oxon-13C4

Phorate Oxon-13C4

Cat. No.: B1157177
M. Wt: 248.28
Attention: For research use only. Not for human or veterinary use.
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Description

Phorate Oxon-¹³C₄ is a carbon-13 isotopically labeled derivative of phorate oxon, an oxygenated metabolite of the organophosphate pesticide phorate. Phorate (O,O-diethyl S-ethylthiomethyl phosphorodithioate) is a systemic insecticide and acaricide used in agriculture. The oxon form (phorate oxon) arises from the oxidative desulfuration of phorate, replacing the sulfur atom in the P=S bond with oxygen (P=O), enhancing its acetylcholinesterase inhibitory activity and toxicity . The ¹³C₄ labeling enables precise tracking of phorate oxon in environmental, metabolic, and toxicological studies, particularly for elucidating degradation pathways and metabolite profiles in biological systems .

Properties

Molecular Formula

C₃¹³C₄H₁₇O₃PS₂

Molecular Weight

248.28

Synonyms

Phosphorothioic Acid O,O-Diethyl S-[(Ethylthio)methyl] Ester-13C4;  (Ethylthio)methanethiol S-Ester with O,O-Diethyl Phosphorothioate-13C4;  O,O-Diethyl S-(Ethylthiomethyl) Phosphorothioate-13C4;  Phorate Oxygen Analog-13C4;  Phorate Thiolate Analog-13C4

Origin of Product

United States

Comparison with Similar Compounds

Structural Comparisons

Phorate Oxon-¹³C₄ belongs to the organophosphate (OP) class, sharing structural motifs with other OPs such as chlorpyrifos oxon and malathion oxon. Key structural features include:

  • Phosphate Core: All OPs contain a central phosphorus atom bonded to oxygen/sulfur and organic substituents. Phorate oxon has a P=O group, whereas non-oxon forms (e.g., phorate) retain P=S .
  • Side Chains : Phorate oxon features ethyl and ethylthiomethyl groups, distinguishing it from chlorpyrifos oxon (pyridinyl moiety) and malathion oxon (carboxyester groups) .

Table 1: Structural and Functional Properties of Phorate Oxon-¹³C₄ and Analogues

Compound Core Structure Key Substituents Isotopic Labeling
Phorate Oxon-¹³C₄ P=O O,O-diethyl, S-ethylthio ¹³C₄
Chlorpyrifos Oxon P=O O,O-diethyl, pyridinyl None
Malathion Oxon P=O O,O-dimethyl, carboxyester None
Toxicological Profiles

Phorate oxon is significantly more toxic than its parent compound, phorate, due to its enhanced acetylcholinesterase inhibition. Comparative toxicity data (oral LD₅₀ in rats):

  • Phorate Oxon : ~2–4 mg/kg (estimated) .
  • Chlorpyrifos Oxon : ~3.5 mg/kg .
  • Malathion Oxon : ~50 mg/kg .
Degradation Pathways and Metabolites

Phorate Oxon-¹³C₄ degrades via oxidative and hydrolytic pathways, producing metabolites such as O,O,O-Tris(2-methylphenyl) thiophosphate and diethyl dithiophosphate . Comparatively:

  • Chlorpyrifos Oxon degrades to 3,5,6-trichloro-2-pyridinol.
  • Malathion Oxon forms malaoxon carboxylic acid.

Key Differences :

  • Phorate oxon degradation involves sulfur-to-oxygen substitution in the P-S bond, a mechanism shared with chlorpyrifos but absent in malathion .
  • ¹³C₄ labeling allows precise tracking of phorate oxon metabolites, unlike non-labeled analogues .
Environmental and Microbial Impact

Phorate oxon inhibits bacterial growth (e.g., Lactobacillus plantarum P9) more potently than chlorpyrifos or glyphosate. At 100 µg/mL, phorate oxon reduces L. plantarum viability by >50%, whereas chlorpyrifos requires 1,500 µg/mL for similar effects .

Q & A

Basic: What validated analytical techniques are recommended for quantifying Phorate Oxon-13C4^{13}\text{C}_413C4​ in environmental samples, and how do they ensure isotopic purity?

Methodological Answer:
Liquid chromatography-tandem mass spectrometry (LC-MS/MS) coupled with isotopic dilution is the gold standard for quantifying Phorate Oxon-13C4^{13}\text{C}_4. Researchers should:

  • Use 13C^{13}\text{C}-labeled internal standards to correct for matrix effects and ion suppression.
  • Validate methods via spike-and-recovery tests in representative matrices (e.g., soil, water).
  • Report isotopic purity using high-resolution mass spectrometry (HRMS) to confirm the absence of unlabeled analogs.
    Critical parameters include mass transitions for 13C4^{13}\text{C}_4-specific fragments and chromatographic separation to resolve isotopic peaks .

Advanced: How should controlled experiments differentiate this compound^{13}\text{C}_413C4​ from its unlabeled counterpart in metabolic studies?

Methodological Answer:

  • Isotopic Tracer Design: Use dual-labeled (e.g., 13C4^{13}\text{C}_4 + 15N^{15}\text{N}) compounds to track specific metabolic pathways.
  • Mass Spectrometry Settings: Optimize collision energy to distinguish isotopic clusters and avoid cross-talk between labeled/unlabeled ions.
  • Control Groups: Include unlabeled Phorate Oxon and solvent-only controls to baseline-correct background signals.
  • Data Normalization: Express results as isotopic enrichment ratios (labeled:unlabeled) to account for natural abundance variations .

Basic: What synthetic protocols ensure >98% isotopic enrichment in this compound^{13}\text{C}_413C4​?

Methodological Answer:
Validated synthesis involves:

  • Precursor Selection: Start with 13C^{13}\text{C}-labeled thiophosphoryl chloride for sulfur and oxygen isotope incorporation.
  • Reaction Monitoring: Use 31P^{31}\text{P}-NMR to track phosphorylation efficiency and isotopic incorporation.
  • Purification: Employ preparative HPLC with orthogonal columns (C18 + ion-exchange) to isolate the labeled compound.
  • QC Documentation: Report isotopic purity via HRMS and elemental analysis, ensuring compliance with IUPAC guidelines .

Advanced: How can contradictory findings on this compound^{13}\text{C}_413C4​’s environmental half-life be resolved?

Methodological Answer:

  • Meta-Analysis Framework: Use mixed-effects models to account for variables like soil pH, organic matter, and microbial activity across studies.
  • Standardized Testing: Propose a harmonized OECD 307 protocol with defined soil types and moisture levels.
  • Isotope-Specific Degradation Tracking: Compare 13C4^{13}\text{C}_4 degradation products (via HRMS) to unlabeled analogs to isolate isotopic effects.
    Contradictions often arise from inconsistent experimental conditions; cross-study reproducibility requires transparent reporting of soil metadata .

Basic: What parameters are critical when reporting stability studies of this compound^{13}\text{C}_413C4​ under varying pH?

Methodological Answer:

  • pH Range: Test from 2–12 to cover extreme environmental conditions.
  • Temperature Control: Maintain 25°C ± 0.5°C using water-jacketed reactors.
  • Analytical Replicates: Perform triplicate injections for LC-MS/MS at each time point.
  • Degradation Kinetics: Report first-order rate constants (kk) and half-lives (t1/2t_{1/2}) with 95% confidence intervals.
    Include raw chromatograms in supplementary materials to demonstrate peak integrity .

Advanced: What statistical methods address inter-laboratory variability in this compound^{13}\text{C}_413C4​ toxicity assays?

Methodological Answer:

  • Consensus Standards: Adopt the ISO 11268-2 earthworm toxicity test with 13C4^{13}\text{C}_4-specific calibration.
  • Robust Z-Score Analysis: Identify outliers across labs using median-based statistical dispersion.
  • Multivariate Regression: Model variability sources (e.g., technician experience, equipment age).
    Publish raw data in open repositories (e.g., Zenodo) to enable reanalysis and reduce reproducibility crises .

Basic: Which spectroscopic methods confirm this compound^{13}\text{C}_413C4​’s structural identity?

Methodological Answer:

  • 13C^{13}\text{C}-NMR: Verify isotopic incorporation at C-1 to C-4 positions (δ 120–140 ppm for thiophosphate carbons).
  • HRMS: Confirm molecular ion ([M+H]+^+) at m/z 318.9764 (Δ < 2 ppm).
  • IR Spectroscopy: Report P=O and P-S stretching frequencies (1250–1150 cm1^{-1}) to confirm oxidation state.
    Cross-reference spectral data with non-labeled Phorate Oxon to validate isotopic shifts .

Advanced: How can accelerated solvent extraction (ASE) optimize this compound^{13}\text{C}_413C4​ recovery from complex matrices?

Methodological Answer:

  • Solvent Optimization: Test binary mixtures (e.g., acetone:hexane, 7:3 v/v) for polarity matching.
  • Temperature Gradient: Ramp from 50°C to 150°C to maximize analyte solubility without degradation.
  • Isotope-Specific QC: Spike pre-extraction 13C4^{13}\text{C}_4 recoveries to quantify matrix effects.
    Compare ASE efficiency vs. QuEChERS, reporting % recovery and matrix effect values in supplementary tables .

Basic: What QC measures ensure this compound^{13}\text{C}_413C4​ reliability as a mass spectrometry internal standard?

Methodological Answer:

  • Purity Certification: Require vendor-supplied certificates with HRMS/ICP-MS validation.
  • Stability Monitoring: Store at -80°C in amber vials; test for degradation monthly.
  • Cross-Contamination Checks: Run solvent blanks between samples to detect carryover.
    Document lot-specific QC data in electronic lab notebooks for audit trails .

Advanced: What models explain this compound^{13}\text{C}_413C4​’s bioaccumulation discrepancies in aquatic vs. terrestrial systems?

Methodological Answer:

  • Fugacity Modeling: Parameterize lipid-water partitioning (KlipK_{lip}) using 13C4^{13}\text{C}_4’s log KowK_{ow}.
  • Physiologically Based Pharmacokinetic (PBPK) Models: Simulate tissue-specific uptake in fish vs. soil organisms.
  • Isotope-Specific Trophic Transfer Studies: Track 13C4^{13}\text{C}_4 in food chains using CSIA (compound-specific isotope analysis).
    Publish model code (e.g., in R or Python) to enable community validation and refinement .

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